Diethyl 2-[(3,5-dichloroanilino)methylene]malonate
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Overview
Description
Diethyl 2-[(3,5-dichloroanilino)methylene]malonate is an organic compound with the molecular formula C14H15Cl2NO4 It is a derivative of malonic acid and features a dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[(3,5-dichloroanilino)methylene]malonate can be synthesized through a condensation reaction between diethyl malonate and 3,5-dichloroaniline in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(3,5-dichloroanilino)methylene]malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichloroaniline moiety can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Condensation Reactions: The compound can participate in further condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Condensation Reactions: Aldehydes or ketones can be used as reactants, often in the presence of a base.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Hydrolysis: Products include diethyl malonate and 3,5-dichloroaniline.
Condensation Reactions: Products include various carbonyl-containing compounds.
Scientific Research Applications
Diethyl 2-[(3,5-dichloroanilino)methylene]malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[(3,5-dichloroanilino)methylene]malonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloroaniline moiety can interact with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(3,4-dichloroanilino)methylene]malonate
- Diethyl 2-[(2,3-dinitroanilino)methylene]malonate
- Diethyl 2-[(4-hydroxyanilino)methylene]malonate
Uniqueness
Diethyl 2-[(3,5-dichloroanilino)methylene]malonate is unique due to the specific positioning of the chlorine atoms on the aniline ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
diethyl 2-[(3,5-dichloroanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLMHLRMNPZIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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